![molecular formula C15H29N3O B14359120 N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide CAS No. 94656-14-1](/img/structure/B14359120.png)
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(8-Butyl-8-azabicyclo[321]octan-3-yl)amino]ethyl}acetamide is a compound that belongs to the family of tropane alkaloids
Vorbereitungsmethoden
The synthesis of N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information. The stereochemical control is achieved either directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, isocyanides, and alkyl halides . For example, the reduction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with sodium and catalytic amounts of Raney nickel leads to the formation of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide has significant potential in scientific research, particularly in the fields of drug discovery and medicinal chemistry. The 8-azabicyclo[3.2.1]octane scaffold, which is central to this compound, has been applied as a key synthetic intermediate in several total syntheses . Its unique structure makes it a challenging but valuable scaffold for the development of bioactive molecules. Additionally, this compound has been evaluated for its nematicidal activity against root-knot nematodes, demonstrating its potential in agricultural applications .
Wirkmechanismus
The mechanism of action of N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. For instance, derivatives of this compound have been designed and synthesized as 5-HT3 receptor antagonists, which are known to play a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure but differ in their specific substituents and functional groups. The unique butyl group in this compound distinguishes it from other related compounds and contributes to its distinct biological activities. Other similar compounds include tropine and its derivatives, which also feature the 8-azabicyclo[3.2.1]octane core .
Eigenschaften
CAS-Nummer |
94656-14-1 |
|---|---|
Molekularformel |
C15H29N3O |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
N-[2-[(8-butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C15H29N3O/c1-3-4-9-18-14-5-6-15(18)11-13(10-14)17-8-7-16-12(2)19/h13-15,17H,3-11H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
ODJKBLCHWLUNHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2CCC1CC(C2)NCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


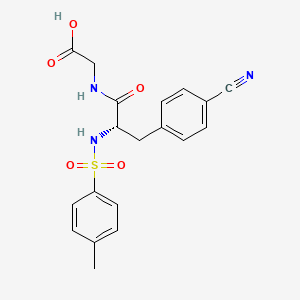
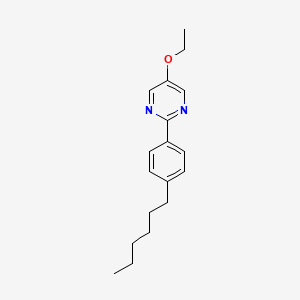
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
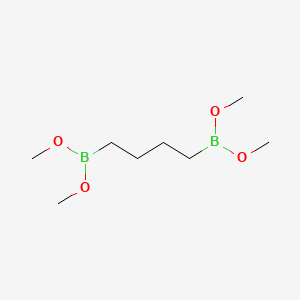
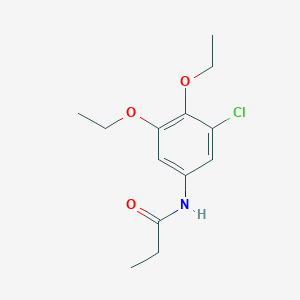
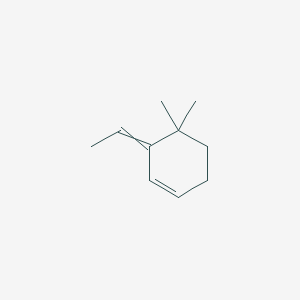
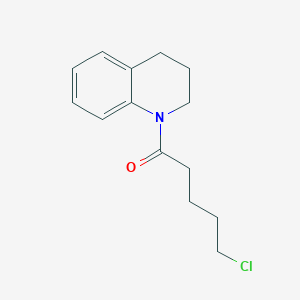
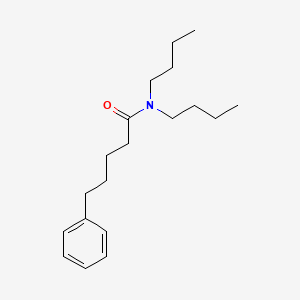
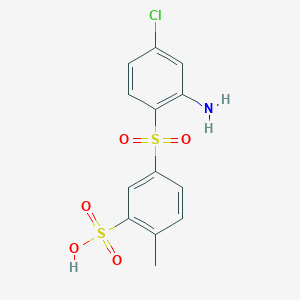

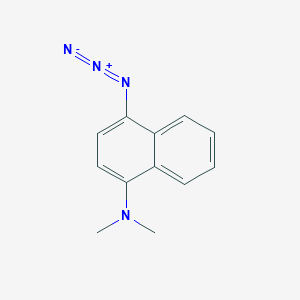
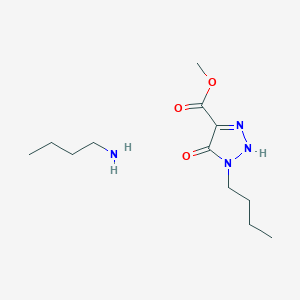
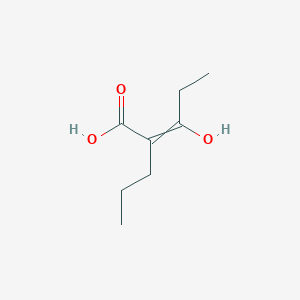
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
